ビラブレシブ

説明

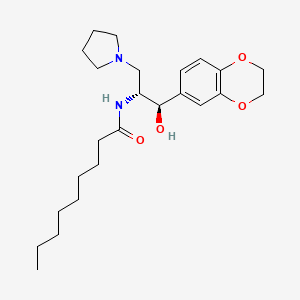

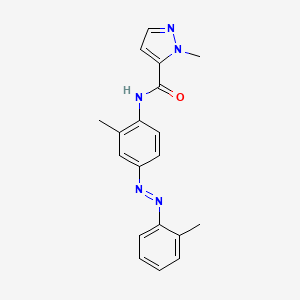

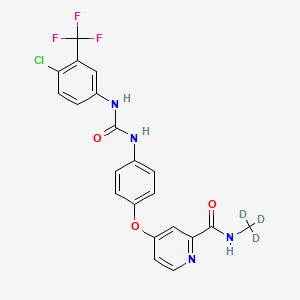

Birabresib (also known as OTX-015 or MK-8628) is an experimental small molecule inhibitor of BRD2, BRD3, and BRD4 . It is under investigation for the treatment of cancer . It is currently in clinical trials for leukemia and glioblastoma .

Molecular Structure Analysis

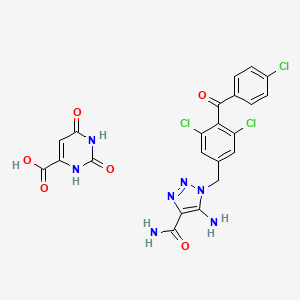

Birabresib has a molecular formula of C25H22ClN5O2S and a molar mass of 491.99 g/mol . The IUPAC name for Birabresib is 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetraazatricyclo[8.3.0.0^{2,6}]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-(4-hydroxyphenyl)acetamide .Physical And Chemical Properties Analysis

Birabresib is a small molecule with a weight average of 491.99 and a monoisotopic mass of 491.1182738 . Its chemical formula is C25H22ClN5O2S .科学的研究の応用

癌治療

ビラブレシブは、特定の血液腫瘍に活性を示す、クラス初のブロモドメイン阻害剤です . ビラブレシブは、小分子BET阻害剤の臨床開発に用いられており、このタンパク質ファミリーが抗癌標的として関心と重要性を有していることを示しています .

エピジェネティックリーダー阻害

ビラブレシブは、哺乳類のブロモドメインおよびエクストラターミナルドメイン(BET)タンパク質ファミリーを阻害することが知られており、これらのタンパク質は広範な特異性を有するヒストンアセチル化のエピジェネティックリーダーです . これらのタンパク質は、多数の癌関連遺伝子および免疫関連遺伝子を調節します .

ブロモドメインの標的化

癌治療のためのBETタンパク質を標的とする現在のアプローチは、ブロモドメインがクロマチンに結合するのを阻害するために、アセチル化模倣体を利用しています . ビラブレシブは、ブロモドメインを標的とするそのような薬剤の1つです .

プロテオリシス標的化キメラ(PROTAC)

BETタンパク質プロテオリシス標的化キメラ(PROTAC)の設計は、ビラブレシブが用いられている新しい戦略の1つです . PROTACは、標的タンパク質の分解を誘導する薬剤のクラスです .

併用療法

単剤治療に加えて、ビラブレシブなどのBET阻害剤は、癌治療のために他の化学療法様式と組み合わされ、良好な臨床転帰を示しています .

HHV8非関連浸出性大B細胞リンパ腫の治療

ビラブレシブは、in vitroおよびin vivoの両方で、HHV8非関連浸出性大B細胞リンパ腫に対して抗腫瘍活性を示しています . ビラブレシブで治療したマウスは、進行性の体重減少や行動の変化などの毒性の兆候や症状を示さず、ストレスや痛みを示すことはなかった .

将来の方向性

Birabresib is currently under investigation in clinical trials for leukemia and glioblastoma . Future studies of Birabresib must consider intermittent scheduling to possibly mitigate the toxicities of chronic dosing . The insights gained by understanding how the genome and epigenome cooperate in high-grade gliomas will guide the design of future therapeutic strategies that utilize dual inhibition with improved efficacy and overall survival .

作用機序

Target of Action

Birabresib, also known as MK-8628 or OTX015, is a potent inhibitor of the Bromodomain and Extra Terminal domain (BET) proteins . The BET family of proteins, which includes BRD2, BRD3, BRD4, and BRDT, are essential epigenetic regulators of transcription . They play a crucial role in cell survival, proliferation, differentiation, and apoptosis .

Mode of Action

Birabresib interacts with its targets, the BET proteins, by binding to them and inhibiting their function . This inhibition disrupts the transcription of key signaling pathways that sustain cell viability .

Biochemical Pathways

Birabresib affects several biological pathways. In high-grade gliomas, birabresib has been found to activate the AKT/mTOR pathway by increasing the level of SESN3, a protein coding gene for stress-inducible protein, sestrin 3 .

Pharmacokinetics

The pharmacokinetics of birabresib have been studied in a phase Ib trial. The drug showed a dose-proportional increase in exposure and rapid absorption .

Result of Action

The molecular and cellular effects of birabresib’s action include changes in gene expression and disruption of key signaling pathways. This leads to a decrease in cell viability and can result in antitumor activity . In a phase Ib trial, birabresib achieved partial responses in 3 of 10 patients with nuclear protein in testis midline carcinoma (NMC) .

Action Environment

The efficacy and stability of birabresib can be influenced by various environmental factors. For instance, the type of cancer and the presence of specific genetic alterations can affect the drug’s action . . Future studies of birabresib must consider intermittent scheduling to possibly mitigate the toxicities of chronic dosing .

特性

IUPAC Name |

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-(4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClN5O2S/c1-13-14(2)34-25-22(13)23(16-4-6-17(26)7-5-16)28-20(24-30-29-15(3)31(24)25)12-21(33)27-18-8-10-19(32)11-9-18/h4-11,20,32H,12H2,1-3H3,(H,27,33)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMUEVRJHCWKTO-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)O)C5=CC=C(C=C5)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)O)C5=CC=C(C=C5)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701103937 | |

| Record name | Birabresib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701103937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

202590-98-5 | |

| Record name | (6S)-4-(4-Chlorophenyl)-N-(4-hydroxyphenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202590-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Birabresib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202590985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Birabresib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15189 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Birabresib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701103937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIRABRESIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X40LKS49S3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

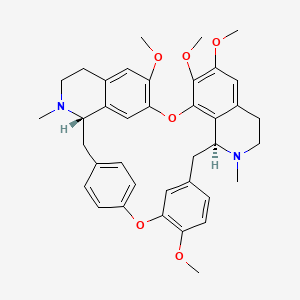

![7,9-dimethyl-6-(5-methylfuran-2-yl)-11-phenyl-5,6-dihydropyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B1684367.png)